3-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzamide
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Overview
Description
The compound “3-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a chloro group, a fluoro group, a pyrimidinone ring, a piperidine ring, and an amide group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like NMR spectroscopy and mass spectrometry . These techniques can provide information about the connectivity of the atoms in the molecule and the presence of the various functional groups.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis, the pyrimidinone ring might participate in nucleophilic substitution reactions, and the chloro and fluoro groups might be replaced in reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, its melting and boiling points would depend on its molecular weight and the strength of intermolecular forces, and its reactivity would be influenced by its functional groups .Scientific Research Applications
Antitumor Applications
Flumatinib Metabolism in CML Patients : Flumatinib, a compound structurally related to the query compound, is under investigation for treating chronic myelogenous leukemia (CML). Its metabolism in humans involves various pathways, including N-demethylation and amide hydrolysis, which might be relevant for understanding the metabolic fate of similar compounds (Gong, Chen, Deng, & Zhong, 2010).
Novel Antitumor Agents : Microwave-assisted synthesis has been employed to create pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, exhibiting significant antitumor activity against various cancer cell lines. This synthesis route and the compounds' biological activity suggest the potential antitumor applications of similarly structured molecules (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).
Antibacterial and Antimicrobial Applications
Novel Benzamides and Their Metal Complexes : Benzamides structurally related to the query compound have been synthesized and tested for their antibacterial activities. The copper complexes of these benzamides showed enhanced activity against several bacterial strains, indicating the potential of similar compounds in antibacterial applications (Khatiwora, Joshi, Puranik, Darmadhikari, Athawale, Deshp, & Kashalkar, 2013).
Synthesis and Antimicrobial Study of Substituted 2-aminobenzothiazoles : Substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives were synthesized and evaluated for their antimicrobial activities. This research highlights the potential of structurally related compounds in combating antimicrobial resistance (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2/c1-10-8-15(24)22-17(20-10)23-6-4-12(5-7-23)21-16(25)11-2-3-14(19)13(18)9-11/h2-3,8-9,12H,4-7H2,1H3,(H,21,25)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXQNHZQIYOPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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